molecular formula C18H11NO2S2 B2966432 N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide CAS No. 478248-49-6

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide

Cat. No.: B2966432
CAS No.: 478248-49-6
M. Wt: 337.41
InChI Key: DZSBNBCCZPKIOW-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide (CAS 478248-49-6) is a novel thiophene carboxamide derivative that functions as a potent and selective sphingomyelin synthase 2 (SMS2) inhibitor. This compound is a key candidate in ophthalmic disease research, demonstrating significant therapeutic potential for treating Dry Eye Disease (DED) by targeting its underlying pathology. Research indicates that elevated sphingomyelin (SM) levels in the meibomian glands and ocular surface are associated with DED. This compound exhibits highly potent inhibitory activity on SM synthesis, with an reported IC50 value of 28 nmol/L against SMS2, and shows a high selectivity ratio over SMS1. In vitro studies reveal that it provides a notable protective effect of anti-inflammation and anti-apoptosis on human corneal epithelial cells (HCEC) under TNF-α-hyperosmotic stress conditions. Furthermore, in vivo pharmacodynamic studies in a murine DED model show that the compound alleviates dry eye symptoms, including reducing corneal fluorescein staining scores and increasing tear secretion in a dose-dependent manner. It also reduces the mRNA expression of pro-inflammatory markers Tnf-α, Il-1β, and Mmp-9 in corneas. The compound demonstrates acceptable ocular-specific distribution, with favorable pharmacokinetics (PK) profiles in corneas and meibomian glands, making it a promising investigational agent for novel DED therapy strategies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSBNBCCZPKIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with thiophene-2-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide primarily involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive intermediates that initiate polymerization or release attached biomolecules. The thioxanthone core plays a crucial role in absorbing light and transferring energy to the thiophene moiety, facilitating these reactions .

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

Key Features :

  • Structure : Substituted phenyl ring (2-nitro group) attached to thiophene-2-carboxamide .
  • Dihedral Angles: Benzene-thiophene dihedral angles (13.53° and 8.50°) are comparable to furan analogues (e.g., 9.71° in N-(2-nitrophenyl)furan-2-carboxamide), indicating minor steric effects from sulfur substitution .
  • Intermolecular Interactions : Weak C–H⋯O and C–H⋯S interactions dominate crystal packing, lacking classical hydrogen bonds .

Comparison :

  • The thioxanthenone group in the target compound introduces a larger aromatic system, likely enhancing π-π stacking and altering electronic properties compared to the nitro-substituted phenyl group.
  • The ketone in thioxanthenone may participate in stronger hydrogen bonding than the nitro group, affecting solubility and crystallinity.

Thiophene-3-carboxamide Derivatives with Hydrazide/Acyl Azide Substituents

Key Features :

  • Examples : Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate and acyl azide derivatives .
  • Functional Groups : Hydrazide (–NH–NH₂) and azide (–N₃) groups modify reactivity and bioactivity .

Comparison :

  • The target compound lacks reactive hydrazide/azide groups, suggesting lower susceptibility to nucleophilic attacks but reduced versatility in conjugation chemistry.
  • Thioxanthenone’s planar structure may improve binding affinity in biological systems compared to linear alkyl substituents in these analogues.

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide

Key Features :

  • Structure : Xanthene (oxygen-containing tricyclic) linked to a bis-thiophene system .
  • Molecular Weight : 431.5 g/mol, higher than typical carboxamides .

Comparison :

  • Replacing xanthene’s oxygen with sulfur (thioxanthenone) increases lipophilicity and may redshift absorption spectra due to sulfur’s polarizability.
  • The bis-thiophene system in this analogue could enhance conductivity in polymeric materials, a property less likely in the monothiophene target compound.

9H-Thioxanthenium Derivatives

Key Features :

  • Example : 10-[1,1′-Biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-9H-thioxanthenium hexafluorophosphate .
  • Applications : Ionic character from hexafluorophosphate counterion suggests electrochemical or photoluminescent uses .

Comparison :

  • The target compound’s neutral carboxamide group contrasts with the cationic thioxanthenium core, implying differences in solubility and redox behavior.

Biological Activity

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has attracted significant attention due to its unique structural properties and potential biological activities. This compound belongs to the class of thioxanthone derivatives and is characterized by the presence of a thiophene carboxamide moiety, which enhances its chemical reactivity and biological efficacy.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₁N₁O₂S₂
  • Molecular Weight : 337.42 g/mol

This compound exhibits its biological activity primarily through its interaction with various molecular targets:

  • Photoinitiation : The compound acts as a photoinitiator in polymerization reactions, absorbing light to initiate chemical reactions essential for forming photopolymerized materials. This property is particularly valuable in industrial applications, such as coatings and adhesives.
  • Enzyme Inhibition : It has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, the compound can enhance cholinergic transmission, potentially improving cognitive functions.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress-related damage in biological systems .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against various pathogens.

PathogenInhibition Zone (mm)Activity Index (%)
Staphylococcus aureus2083.3
Bacillus subtilis1982.6
Escherichia coli1878.3
Pseudomonas aeruginosa2086.9

These results indicate that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that it may inhibit tumor growth by interfering with specific biochemical pathways involved in cell proliferation and survival .

Case Studies and Research Findings

  • Photopolymerization Studies : A study highlighted the effectiveness of this compound as a photoinitiator in creating interpenetrating polymer networks (IPNs), demonstrating its utility in advanced material science applications.
  • Antioxidant Evaluation : In vitro assays using the ABTS method revealed that derivatives of the compound exhibit significant antioxidant activity, with some showing inhibition rates comparable to standard antioxidants like ascorbic acid .
  • Neuroprotective Studies : Investigations into the compound's neuroprotective effects suggest it may serve as a candidate for developing treatments for neurodegenerative diseases due to its ability to inhibit acetylcholinesterase effectively.

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